molecular formula C5H12ClF2N B2619544 (4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride CAS No. 2230798-62-4

(4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride

Cat. No.: B2619544
CAS No.: 2230798-62-4
M. Wt: 159.6
InChI Key: ODEAHMBIKYGWNJ-UHFFFAOYSA-N
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Description

(4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C5H11F2N·HCl. It is a derivative of butanamine, where two hydrogen atoms on the butyl chain are replaced by fluorine atoms. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride typically involves the fluorination of butanamine derivatives. One common method is the reaction of butan-2-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutanone derivatives, while reduction may produce butylamine derivatives.

Scientific Research Applications

(4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

    (4,4-Difluorocyclohexanamine): A similar compound with a cyclohexane ring instead of a butane chain.

    Methylamine: A simpler amine with a single methyl group attached to the nitrogen atom.

Comparison: (4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride is unique due to the presence of two fluorine atoms on the butane chain, which imparts distinct chemical properties such as increased stability and reactivity. Compared to (4,4-Difluorocyclohexanamine), the butane derivative has a more flexible structure, allowing for different interactions with molecular targets. Methylamine, on the other hand, is much simpler and lacks the specific reactivity conferred by the fluorine atoms.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4,4-difluoro-N-methylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-4(8-2)3-5(6)7;/h4-5,8H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEAHMBIKYGWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)F)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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